3-Methoxy-4-nitroaniline
Overview
Description
3-Methoxy-4-nitroaniline is an organic compound that falls under the class of nitroanilines. It is used as an intermediate in the synthesis of dyes, pigments, and other chemical compounds . It is also an important inducer of CYP1A2 due to its small molecular size .
Synthesis Analysis
The synthesis of 4-methoxy-2-nitroaniline involves the use of various experimental conditions. A high-performance thin-layer chromatography (HPTLC) method has been developed for the identification and determination of 4-methoxy-2-nitroaniline impurity present in omeprazole .Molecular Structure Analysis
The single crystal X-ray diffraction (XRD) and powder XRD analyses show that the grown crystal belongs to an orthorhombic crystal system. The obtained unit cell parameters are a = 16.17 Å, b = 6.55 Å, c = 7.14 Å, α = 90°, β = 90°, and γ = 90° .Chemical Reactions Analysis
The degradation of 4-methoxy-2-nitroaniline by Fenton oxidation has been studied to obtain more insights into the reaction mechanism involved in the oxidation of 4-methoxy-2-nitroaniline .Scientific Research Applications
Toxicity and Safety Assessment
- Reproductive and Developmental Toxicity : A study by Tsubokura et al. (2015) on 4-Methoxy-2-nitroaniline (a structurally similar compound) in rats for toxicity screening found that the substance did not cause significant reproductive or developmental harm at certain doses. This study enriches the toxicological data for safety assessments of related chemicals (Tsubokura et al., 2015).
Analytical Chemistry
- Quantitative Analysis Techniques : Vahidi et al. (1971) developed a quantitative method for assaying 3-methoxy-4-hydroxymandelic acid (a compound related to 3-Methoxy-4-nitroaniline) in urine, showcasing the utility of 3-Methoxy-4-nitroaniline in analytical chemistry (Vahidi et al., 1971).
Chemical Synthesis and Reactivity
- Nitration of Anisole : Adamiak (2015) explored the controlled nitration of anisole (a related chemical process) and found specific catalysts could manipulate the reaction. This indicates potential applications in pharmaceutical and dye industries (Adamiak, 2015).
- Aromatic Photosubstitution : Cantos et al. (1987) studied the photoreaction of 4-nitroveratrole with n-hexylamine, leading to compounds including N-hexyl-2-methoxy-5-nitroaniline, demonstrating the reactivity of nitroanilines under photochemical conditions (Cantos et al., 1987).
Optoelectronic Applications
- Physical Properties in Thin Films : El-Mahalawy and Wassel (2020) investigated the physical properties of 4-methoxy-2-nitroaniline thin films, revealing potential in fabricating photodetectors and highlighting its optoelectronic applications (El-Mahalawy & Wassel, 2020).
Environmental Chemistry
- Reactivity with Hydroxyl Radicals : Lauraguais et al. (2014) examined the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, which included the formation of nitroguaiacol isomers, relating to the environmental impact of biomass burning emissions (Lauraguais et al., 2014).
Biological Studies
- Induction of CYP1A2 Enzymes : Degawa et al. (1995) found that 2-methoxy-4-nitroaniline induced CYP1A enzymes in rats, particularly CYP1A2, suggesting its role in biological systems (Degawa et al., 1995).
Fluorescent Sensing
- Detection of 4-Nitroaniline in Water : Xie et al. (2020) developed a molecularly imprinted fluorescent sensor for detecting 4-nitroaniline in water, indicating the role of 3-Methoxy-4-nitroaniline in environmental monitoring (Xie et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUHWSGOORVDML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373125 | |
Record name | 3-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitroaniline | |
CAS RN |
16292-88-9 | |
Record name | 3-Methoxy-4-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16292-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methoxy-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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